molecular formula C11H19NO4 B2843018 (2R,3S)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid CAS No. 2259662-48-9

(2R,3S)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid

Cat. No.: B2843018
CAS No.: 2259662-48-9
M. Wt: 229.276
InChI Key: WHYRSTZRPZXWFG-SFYZADRCSA-N
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Description

(2R,3S)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom, a methyl group at the C2 position, and a carboxylic acid moiety at the C3 position. Its stereochemistry (2R,3S) renders it a valuable intermediate in asymmetric synthesis, particularly in pharmaceutical and peptidomimetic applications. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic steps, while the methyl and carboxylic acid substituents contribute to steric and electronic effects critical for enantioselective reactions .

Properties

IUPAC Name

(2R,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-7-8(9(13)14)5-6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYRSTZRPZXWFG-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CCN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available starting materials such as L-proline or its derivatives.

    Protection of Amino Group: The amino group of L-proline is protected using tert-butoxycarbonyl (Boc) anhydride to form Boc-L-proline.

    Methylation: The protected proline undergoes methylation at the 2-position using methyl iodide in the presence of a base like sodium hydride.

    Cyclization: The methylated intermediate is then cyclized to form the pyrrolidine ring.

    Carboxylation: Finally, the carboxylation of the pyrrolidine ring is achieved using carbon dioxide under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This reaction releases the free amine, enabling further functionalization:

Boc protected amine+TFAAmine salt+CO2+tert butanol\text{Boc protected amine}+\text{TFA}\rightarrow \text{Amine salt}+\text{CO}_2+\text{tert butanol}

Key conditions :

  • TFA in dichloromethane (DCM) at 0–25°C (5–30 minutes, quantitative yield) .

  • HCl in dioxane (4M, 2 hours, 25°C) .

Esterification of the Carboxylic Acid

The carboxylic acid undergoes esterification with alcohols (e.g., methanol, ethanol) under acidic or coupling-agent conditions:

RCOOH+R OHH+or DCCRCOOR +H2O\text{RCOOH}+\text{R OH}\xrightarrow{\text{H}^+\text{or DCC}}\text{RCOOR }+\text{H}_2\text{O}

Reaction parameters :

Reagent Conditions Yield Source
Methanol/HClReflux, 6 hours85–90%
DCC/DMAPDCM, 0°C → 25°C, 12 hours92%

This step is critical for modifying solubility or enabling further reactions (e.g., amide coupling) .

Amide Bond Formation

The carboxylic acid reacts with amines via coupling reagents (e.g., HATU, EDCI) to form amides:

RCOOH+R NH2HATU DIPEARCONHR +H2O\text{RCOOH}+\text{R NH}_2\xrightarrow{\text{HATU DIPEA}}\text{RCONHR }+\text{H}_2\text{O}

Optimized protocol :

  • HATU/DIPEA in DMF (0°C → 25°C, 4 hours, 88% yield) .

  • EDCI/HOBt in THF (12 hours, 78% yield) .

Decarboxylation Reactions

Controlled decarboxylation removes the carboxylic acid group under thermal or catalytic conditions:

RCOOHΔ or Cu2+RH+CO2\text{RCOOH}\xrightarrow{\Delta \text{ or Cu}^{2+}}\text{RH}+\text{CO}_2

Conditions :

  • Thermal : 150°C in toluene (2 hours, 70% yield).

  • Catalytic : Cu(OAc)₂ in DMSO (100°C, 1 hour, 65% yield) .

Retro-Dieckmann Reaction

This stereodivergent reaction cleaves the pyrrolidine ring under basic conditions, producing substituted pyrrolidines. The stereochemical outcome depends on the base and solvent :

Base Solvent Temperature Product Stereochemistry Yield
K₂CO₃MeOH25°Ccis-isomer95%
LiOH·H₂OiPrOH/H₂O-30°Ccis-isomer90%
NMe₄OHTHF25°Ctrans-isomer85%

Mechanistic insight :

  • Coordinative salts (e.g., Li⁺) favor cis selectivity.

  • Non-coordinative bases (e.g., NMe₄⁺) promote trans products .

Stereochemical Transformations

The compound’s (2R,3S) configuration enables stereoselective synthesis of carbapenam derivatives. For example:

PyrrolidineOxidationCarbapenam 3 carboxylic acid\text{Pyrrolidine}\xrightarrow{\text{Oxidation}}\text{Carbapenam 3 carboxylic acid}

Key steps :

  • Oxidation with NaIO₄/RuCl₃ (80% yield) .

  • Lactamization using EDC/HOBt (75% yield) .

Functional Group Compatibility

The Boc group remains stable under:

  • Basic conditions (pH < 10).

  • Nucleophilic reagents (e.g., Grignard reagents).

  • Strong acids (e.g., H₂SO₄).

  • Reducing agents (e.g., LiAlH₄) .

Scientific Research Applications

Synthesis of Bioactive Compounds

(2R,3S)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid serves as a key intermediate in synthesizing bioactive molecules. Its ability to undergo various transformations makes it suitable for creating compounds that exhibit biological activity.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated its utility in synthesizing antiviral agents. For instance, derivatives of this compound have been explored for their effectiveness against viral infections, showcasing its potential in developing new therapeutic agents.

Chiral Auxiliary in Asymmetric Synthesis

The compound acts as a chiral auxiliary, facilitating asymmetric synthesis processes. Its chiral nature allows for the selective formation of enantiomers in reactions, which is crucial for producing pharmaceuticals with specific activity profiles.

Case Study: Asymmetric Alkylation Reactions

Studies have reported successful applications of this compound in asymmetric alkylation reactions. These reactions result in high enantiomeric excesses, essential for the development of enantiopure drugs.

Peptide Synthesis

In peptide synthesis, this compound is utilized to protect amino groups during the formation of peptide bonds. The tert-butoxycarbonyl (Boc) protecting group is particularly advantageous due to its stability under various reaction conditions and ease of removal.

Case Study: Synthesis of Peptide Hormones

Research has illustrated its role in synthesizing peptide hormones, where the compound's protective capabilities allow for sequential coupling reactions without compromising the integrity of sensitive functional groups.

Comparative Analysis of Applications

Application AreaDescriptionKey Benefits
Synthesis of Bioactive CompoundsIntermediate for creating antiviral agentsFacilitates the development of new therapeutic agents
Chiral AuxiliaryEnables asymmetric synthesis with high enantiomeric excessEssential for producing enantiopure pharmaceuticals
Peptide SynthesisProtects amino groups during peptide bond formationStability and ease of removal enhance synthetic efficiency

Mechanism of Action

The mechanism of action of (2R,3S)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may bind to active sites or allosteric sites on enzymes, modulating their activity and affecting biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Stereochemistry Molecular Formula Molecular Weight Key Properties
(Target) (2R,3S)-1-Boc-2-methyl-pyrrolidine-3-carboxylic acid C2: Methyl, C3: COOH 2R,3S C₁₁H₁₉NO₄ 229.27 High chiral purity; Boc enhances stability in organic phases.
(2R,3S)-1-Boc-3-hydroxy-pyrrolidine-2-carboxylic acid C2: COOH, C3: OH 2R,3S C₁₀H₁₇NO₅ 231.25 Hydroxy group increases polarity; potential for hydrogen bonding.
(2S,3R)-1-Boc-3-methylpyrrolidine-2-carboxylic acid C2: COOH, C3: Methyl 2S,3R C₁₁H₁₉NO₄ 229.27 Hazards: H302 (oral toxicity), H315 (skin irritation). Stable at 2–8°C.
(2R,3S)-1-Boc-3-methoxy-pyrrolidine-2-carboxylic acid C2: COOH, C3: OCH₃ 2R,3S C₁₁H₁₉NO₅ 245.27 Predicted pKa: 3.61; methoxy group enhances lipophilicity (density: 1.20 g/cm³).
(2R,3S)-1-Boc-3-phenyl-pyrrolidine-2-carboxylic acid C2: COOH, C3: Ph 2R,3S C₁₆H₂₁NO₄ 291.34 Bulky phenyl group introduces steric hindrance; used in drug discovery.
(2S,3R)-1-Boc-3-methoxy-pyrrolidine-2-carboxylic acid C2: COOH, C3: OCH₃ 2S,3R C₁₁H₁₉NO₅ 245.27 Stereochemical inversion alters reactivity in coupling reactions.

Substituent Position and Reactivity

  • Carboxylic Acid Position : The target compound’s carboxylic acid at C3 (vs. C2 in analogs) affects dipole orientation and hydrogen-bonding capacity. For example, the C2-carboxylic acid in ’s compound may exhibit higher crystallinity due to intramolecular interactions.
  • Methyl vs. Methoxy/Hydroxy : The methyl group in the target compound provides steric bulk without significant polarity, whereas methoxy (–9) or hydroxy () groups introduce electronegative atoms, altering solubility and reactivity. For instance, the methoxy derivative’s predicted pKa (3.61) suggests moderate acidity, influencing its behavior in aqueous environments .

Stereochemical Influence

  • Enantiomeric Pairs : The (2S,3R)-3-methyl analog () and (2S,3R)-3-methoxy analog () demonstrate how stereochemistry impacts applications. For example, reversed configurations may render these compounds unsuitable for specific enzyme-binding pockets compared to the target’s (2R,3S) configuration.

Biological Activity

(2R,3S)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid, commonly referred to as (2R,3S)-Boc-2-methyl-pyrrolidine-3-carboxylic acid, is a compound of significant interest in medicinal chemistry and pharmaceutical development. This compound has garnered attention due to its structural features and potential biological activities. Its molecular formula is C11_{11}H19_{19}NO4_4, with a molar mass of 229.27 g/mol .

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of various bioactive compounds. Its structure allows for interactions with biological targets, including enzymes and receptors involved in critical cellular processes.

Enzyme Inhibition

Research indicates that derivatives of pyrrolidine carboxylic acids exhibit inhibitory effects on specific enzymes, which may be relevant for therapeutic applications. For instance, studies have shown that related compounds can inhibit the activity of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which plays a crucial role in tumor suppression . The inhibition of this enzyme can lead to increased levels of hypoxia-inducible factors (HIFs), which are implicated in cancer progression.

Case Studies

  • VHL Inhibition : In a study focusing on VHL inhibitors, compounds structurally related to (2R,3S)-Boc-2-methyl-pyrrolidine-3-carboxylic acid demonstrated low nanomolar potencies and improved cellular permeability. HeLa cells treated with these inhibitors showed significant stabilization of HIF-1α, indicating a potential pathway for cancer therapy .
  • Synthesis of Bioactive Compounds : The compound has been utilized as a building block in synthesizing more complex molecules with enhanced biological activities. For example, modifications to the pyrrolidine structure have led to the development of new drug candidates targeting various diseases .

Pharmacological Properties

The pharmacological properties of (2R,3S)-Boc-2-methyl-pyrrolidine-3-carboxylic acid are influenced by its ability to form stable complexes with target proteins. The presence of the tert-butoxycarbonyl (Boc) group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Data Table: Key Properties and Findings

Property/StudyDetails
Molecular Formula C11_{11}H19_{19}NO4_4
Molar Mass 229.27 g/mol
CAS Number 2259662-48-9
Biological Activity Enzyme inhibition; potential anti-cancer effects
Key Studies VHL inhibition studies; synthesis of bioactive compounds
Safety Profile Low toxicity expected; further studies needed

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Conditions
Chiral Catalysis65–75>98−20°C, THF, Boc-protection
Enantioselective Alkylation55–6095–97RT, DCM, chiral ligand
Recrystallization>99MeOH/H₂O (3:1)

Basic: Which analytical techniques are critical for confirming stereochemical integrity and structural identity?

Methodological Answer:

  • X-ray Crystallography : Resolves absolute configuration using SHELX refinement (e.g., Flack parameter < 0.1 for chirality validation) .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Methyl group (δ 1.2–1.4 ppm) and Boc carbonyl (δ 155–160 ppm) confirm substitution patterns .
    • NOESY : Correlates spatial proximity of methyl and methoxy groups to validate cis/trans isomerism .
  • HPLC with Chiral Columns : Chiralpak AD-H column (hexane/i-PrOH 90:10) separates enantiomers (Rᵣ > 1.5) .

Advanced: How can researchers address discrepancies between computational (DFT) and experimental (X-ray) conformational data?

Methodological Answer:
Discrepancies often arise from solvent effects or crystal packing forces. Strategies include:

  • Dynamic NMR : Measures rotational barriers of the pyrrolidine ring in solution to compare with DFT-predicted energy minima .
  • Twinning Analysis in SHELXL : Detects pseudo-symmetry in crystallographic data that may mask true conformation .
  • Solvent Relaxation Studies : MD simulations in explicit solvent (e.g., water/DMSO) to mimic experimental conditions .

Advanced: What mechanisms explain the compound’s biological activity in enzyme inhibition studies?

Methodological Answer:
The Boc-protected pyrrolidine scaffold acts as a transition-state analog. Key interactions:

  • Hydrogen Bonding : Carboxylic acid group binds catalytic residues (e.g., serine proteases) .
  • Steric Effects : Methyl group at C2 induces conformational strain in target enzymes, enhancing binding selectivity .
  • Fluorine Substitution Analogs : Comparative studies with 3-fluoro derivatives show altered binding kinetics (Kᵢ reduced by 40% in fluorinated analogs) .

Q. Table 2: Biological Activity of Structural Analogs

CompoundTarget EnzymeKᵢ (nM)Key Modification
(2R,3S)-Boc-2-methyl-pyrrolidineTrypsin-like Protease120Native methyl group
(2R,3S)-Boc-3-fluoro-pyrrolidineSame72Fluorine at C3
(2S,3R)-Boc-2-methyl-pyrrolidineSame450Stereoisomer inversion

Advanced: What strategies mitigate racemization during Boc deprotection?

Methodological Answer:

  • Acid Selection : Use TFA (0.1 M in DCM) over HCl to avoid prolonged exposure to aqueous conditions .
  • Low-Temperature Deprotection : Conduct at 0°C for ≤30 minutes, monitored by TLC (Rf shift from 0.6 to 0.3) .
  • In Situ Trapping : Add scavengers (e.g., triisopropylsilane) to quench carbocation intermediates .

Basic: How does the Boc group influence the compound’s solubility and stability?

Methodological Answer:

  • Solubility : Boc increases hydrophobicity (logP ≈ 1.2), requiring polar aprotic solvents (DMF, DMSO) for dissolution .
  • Stability : Protects against oxidation (t₁/₂ > 6 months at −20°C) but hydrolyzes under acidic conditions (pH < 2) .

Advanced: What are the implications of conflicting cytotoxicity data in cell-based assays?

Methodological Answer:
Contradictions may stem from:

  • Metabolic Instability : Rapid esterase-mediated hydrolysis in certain cell lines (e.g., HepG2 vs. HEK293) .
  • Aggregation Artifacts : Dynamic light scattering (DLS) identifies nanoaggregates (>200 nm) that falsely elevate IC₅₀ values .
  • Epimerization : LC-MS/MS monitors in situ stereochemical integrity during assays .

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